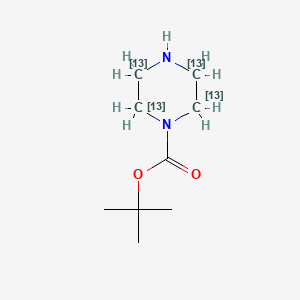

N-Boc-piperazine-13C4

Description

Foundational Principles of Carbon-13 Isotopic Enrichment

Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. Isotopic enrichment is the process of increasing the concentration of ¹³C in a sample above its natural abundance of approximately 1.1%. radiopaedia.orgtn-sanso.co.jp This enrichment allows the labeled molecules to be distinguished from their unlabeled counterparts.

Theoretical Underpinnings of Isotopic Tracers in Chemical and Biochemical Systems

Isotopic tracers function on the principle that isotopes of an element are chemically identical but differ in mass due to a different number of neutrons. physoc.org This mass difference allows them to be detected and quantified by techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org When a ¹³C-labeled compound is introduced into a chemical or biological system, its path can be followed by analyzing the products for the presence of the heavier isotope. numberanalytics.com This allows for the elucidation of reaction pathways and metabolic fluxes. fiveable.me

The use of isotopic tracers is based on the idea that replacing an atom with its isotope does not significantly alter the chemical behavior of the molecule, allowing it to participate in reactions as it normally would. wikipedia.org However, a slight difference in reaction rates, known as the kinetic isotope effect, can occur and provides further information about reaction mechanisms. fiveable.me

Advantages of Stable Carbon-13 Isotopes (¹³C) in Research

The use of stable ¹³C isotopes offers several key advantages in scientific research:

Non-Radioactivity: Unlike its radioactive counterpart, carbon-14, ¹³C is a stable isotope and does not decay, making it safe for use in a wide range of studies, including those involving human subjects.

Precise Tracking: ¹³C labeling enables the precise tracking of carbon atoms through complex metabolic pathways and chemical reactions. nih.gov

Mechanistic Insights: It allows researchers to study reaction mechanisms, metabolic fluxes, and the structure of molecules in detail. fiveable.me

Reduced Background Noise: The low natural abundance of ¹³C means that labeled compounds can be easily distinguished from endogenous molecules, leading to high sensitivity and specificity in detection.

Versatility: ¹³C-labeled compounds are used in a variety of fields, including drug development, environmental science, and diagnostics. researchgate.net For example, the ¹³C-urea breath test is a non-invasive method for detecting Helicobacter pylori infection. tn-sanso.co.jp

The N-Boc-Piperazine Moiety: A Versatile Scaffold in Organic Synthesis and Ligand Design

The N-Boc-piperazine structure is a key building block in the synthesis of many organic compounds, particularly in the pharmaceutical industry. mdpi.comencyclopedia.pub

Structural Significance and Reactivity Profile of the Piperazine (B1678402) Core in Advanced Chemical Systems

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. mdpi.com This structural feature is significant for several reasons:

Pharmacological Importance: The piperazine core is a common feature in many blockbuster drugs due to its ability to improve the pharmacokinetic properties of drug candidates. mdpi.comtandfonline.com The two nitrogen atoms can act as hydrogen bond donors and acceptors, which helps in binding to biological targets and increases water solubility and bioavailability. mdpi.comencyclopedia.pub

Versatile Reactivity: The nitrogen atoms in the piperazine ring provide sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with various biological activities. researchgate.netnih.gov

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. tcichemicals.comfishersci.co.uk Its primary role is to temporarily block one of the nitrogen atoms in the piperazine ring, allowing for selective reactions to occur at the other nitrogen. google.com

Key features of the Boc protecting group include:

Ease of Introduction: The Boc group can be readily introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under relatively mild conditions. fishersci.co.uk

Stability: It is stable under a variety of reaction conditions, including basic hydrolysis and catalytic reduction. tcichemicals.com

Facile Removal: The Boc group can be easily removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. fishersci.co.ukwikipedia.org This deprotection is often clean, with the byproducts being volatile t-butanol and carbon dioxide. chemistrysteps.com

Orthogonal Protection: The Boc group's specific removal conditions allow for its use in conjunction with other protecting groups in complex multi-step syntheses, a strategy known as orthogonal protection. numberanalytics.com

N-Boc-Piperazine-¹³C₄: A Specialized Tool for Mechanistic and Analytical Investigations

N-Boc-piperazine-¹³C₄ is a specialized chemical compound where the four carbon atoms of the piperazine ring are replaced with the stable isotope carbon-13. scbt.compharmaffiliates.com This isotopic labeling makes it a valuable tool for advanced research.

The synthesis of N-Boc-piperazine can be achieved through various routes, including the reaction of piperazine with di-tert-butyl dicarbonate or a multi-step process starting from diethanolamine. google.comgoogle.comchemicalbook.com The labeled version, N-Boc-piperazine-¹³C₄, is synthesized using methodologies developed for its non-labeled counterpart, but with starting materials containing the ¹³C isotope. vulcanchem.com

The primary application of N-Boc-piperazine-¹³C₄ lies in its use as an internal standard in quantitative analyses and as a tracer in mechanistic studies. The ¹³C labeling allows for precise tracking of the piperazine moiety in various biological and chemical systems using mass spectrometry and NMR spectroscopy. vulcanchem.com This is particularly useful in drug metabolism and pharmacokinetic studies to understand how piperazine-containing drugs are processed in the body.

Chemical and Physical Properties of N-Boc-piperazine-¹³C₄

| Property | Value |

| Chemical Formula | C₅¹³C₄H₁₈N₂O₂ |

| Molecular Weight | 190.22 g/mol |

| CAS Number | 1391054-31-1 |

| Appearance | Not specified |

| Storage | 2-8°C Refrigerator |

| Data sourced from pharmaffiliates.com |

Defining the Isotopic Composition: N-Boc-Piperazine-¹³C₄ (C₅¹³C₄H₁₈N₂O₂)

N-Boc-piperazine-¹³C₄ is a specially designed variant of N-Boc-piperazine where four of the carbon atoms in the piperazine ring are replaced with the stable isotope carbon-13 (¹³C). nih.govpharmaffiliates.com The chemical formula, C₅¹³C₄H₁₈N₂O₂, reflects this specific isotopic enrichment. pharmaffiliates.com The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for controlled reactions in multi-step syntheses. chemicalbook.comcymitquimica.com

The molecular weight of this labeled compound is approximately 190.22 g/mol . pharmaffiliates.com While its physical properties, such as being a solid that is soluble in organic solvents like ethyl acetate (B1210297) and methanol (B129727) but not readily in water, are similar to its unlabeled counterpart, its isotopic signature is what makes it invaluable for research. chemicalbook.comscbt.com

Table 1: Chemical and Physical Properties of N-Boc-piperazine-¹³C₄

| Property | Value |

|---|---|

| CAS Number | 1391054-31-1 pharmaffiliates.com |

| Molecular Formula | C₅¹³C₄H₁₈N₂O₂ pharmaffiliates.com |

| Molecular Weight | 190.22 g/mol pharmaffiliates.com |

| Appearance | White to off-white crystalline powder scbt.com |

| Solubility | Soluble in ethyl acetate and methanol; limited solubility in water chemicalbook.com |

| Melting Point | 43-47 °C (for unlabeled analog) chemicalbook.com |

Strategic Importance of Specific ¹³C₄ Labeling within the Piperazine Ring

The deliberate incorporation of four ¹³C atoms into the piperazine ring of N-Boc-piperazine-¹³C₄ is a strategic choice that enhances its utility in modern analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comfrontiersin.org

In mass spectrometry, the known mass difference between the ¹³C-labeled compound and its naturally occurring (¹²C) counterpart allows it to serve as an ideal internal standard for quantitative analysis. atlanchimpharma.comnih.gov This is crucial for accurately determining the concentration of a target analyte in a complex mixture, such as a biological sample. nih.gov The distinct isotopic signature of the ¹³C₄-labeled piperazine moiety allows for clear differentiation from other molecules, improving the sensitivity and specificity of detection. escholarship.orgnih.gov This is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based studies. escholarship.org

The specific placement of the four ¹³C labels within the piperazine ring provides a robust and stable marker. When this labeled piperazine core is incorporated into a larger drug molecule or a metabolite, it can be tracked through various biological or chemical processes without the label being easily lost. This makes it an excellent tracer for metabolic studies, allowing researchers to follow the fate of a drug or a metabolite in a biological system. biorxiv.orgvulcanchem.com

Furthermore, in NMR spectroscopy, the ¹³C nuclei provide valuable structural information. frontiersin.org While the primary application of N-Boc-piperazine-¹³C₄ is often in mass spectrometry-based quantification, the potential for using the ¹³C labels for NMR-based structural and dynamic studies exists, especially in situations where understanding the conformation of the piperazine ring is important. nih.gov

The piperazine ring itself is a common structural motif in many pharmaceuticals. researchgate.netsemanticscholar.org Therefore, having a ¹³C₄-labeled version of a key piperazine building block like N-Boc-piperazine is of significant strategic importance for the pharmaceutical industry. google.comdecidim.org It facilitates the synthesis of labeled versions of drug candidates, which are essential for preclinical and clinical studies that investigate drug metabolism and pharmacokinetics.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |

InChI Key |

CWXPZXBSDSIRCS-SQLBHGNYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of N Boc Piperazine 13c4

Retrosynthetic Analysis for Incorporating ¹³C₄ Isotopic Labels

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For N-Boc-piperazine-¹³C₄, the primary challenge is to devise a strategy that efficiently incorporates the four ¹³C atoms into the piperazine (B1678402) ring.

Identification of Key ¹³C-Labeled Precursors and Synthons

The synthesis of N-Boc-piperazine-¹³C₄ requires starting materials already enriched with carbon-13. The selection of these precursors is critical for the success and cost-effectiveness of the synthesis. Key synthons—fragments that can be formed and joined—are derived from the conceptual disassembly of the piperazine ring.

A logical approach involves breaking down the piperazine ring, which could theoretically lead back to C₂ building blocks. For a full ¹³C₄ labeling, this implies the use of precursors where all necessary carbon atoms are already the ¹³C isotope. Potential key precursors include:

¹³C₂-labeled ethylene (B1197577) derivatives: Compounds like 1,2-dibromoethane-¹³C₂ or ethylene glycol-¹³C₂ can serve as a two-carbon source for constructing the piperazine ring.

¹³C₂-labeled ethanolamine (B43304) derivatives: These can be used to build the heterocyclic structure.

Fully labeled C₄ precursors: A more direct, though potentially more complex, starting material could be a ¹³C₄-labeled linear molecule that can be cyclized.

The choice of precursor is often dictated by commercial availability and the efficiency of subsequent chemical transformations. For instance, ¹³C-labeled methanol (B129727) and ¹³C₆-labeled benzene (B151609) are common starting points for more complex labeled compounds. Similarly, ¹³C elemental carbon can be used to create ¹³C₂-acetylene, a versatile building block for various labeled molecules. researchgate.net

Table 1: Potential ¹³C-Labeled Precursors for N-Boc-piperazine-¹³C₄ Synthesis

| Precursor | Formula | Role in Synthesis |

|---|---|---|

| Diethanolamine-¹³C₄ | ¹³C₄H₁₁NO₂ | A direct precursor that can be cyclized to form the piperazine-¹³C₄ ring. |

| 1,2-Dibromoethane-¹³C₂ | ¹³C₂H₄Br₂ | A C₂ synthon for building the carbon backbone of the piperazine ring. |

| Ethylene Glycol-¹³C₂ | ¹³C₂H₆O₂ | A versatile C₂ building block that can be converted to other key intermediates. |

| Piperazine-¹³C₄ | ¹³C₄H₁₀N₂ | A fully labeled piperazine that only requires the addition of the Boc protecting group. |

Convergent and Linear Synthesis Strategies for Isotopically Enriched Scaffolds

There are two primary strategies for synthesizing complex molecules like N-Boc-piperazine-¹³C₄: linear and convergent synthesis.

Multicomponent reactions (MCRs) represent an advanced form of convergent synthesis, allowing for the assembly of complex molecules from three or more starting materials in a single step, which can be highly efficient for isotopic labeling. thieme-connect.comrug.nl

Practical Synthetic Routes to N-Boc-Piperazine-¹³C₄

The practical synthesis of N-Boc-piperazine-¹³C₄ involves adapting known methods for the unlabeled compound to accommodate the use of ¹³C-labeled starting materials.

Multistep Synthesis from ¹³C-Labeled Starting Materials

Common industrial methods for synthesizing N-Boc-piperazine can be adapted for the labeled version.

From Anhydrous Piperazine-¹³C₄: The most direct route is the reaction of fully labeled piperazine-¹³C₄ with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com This reaction selectively protects one of the nitrogen atoms of the piperazine ring. While straightforward, a key challenge is preventing the formation of the di-protected byproduct, where both nitrogens are acylated. google.comgoogle.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-protected product.

From Diethanolamine-¹³C₄: A highly efficient and cost-effective method starts with diethanolamine, which for this synthesis would need to be fully ¹³C-labeled. google.comgoogle.com The synthesis proceeds in three main steps:

Chlorination: Diethanolamine-¹³C₄ is reacted with a chlorinating agent like thionyl chloride to produce bis(2-chloroethyl)amine-¹³C₄. google.com

Boc Protection: The resulting amine is then protected with Boc anhydride. google.comchemicalbook.com

Cyclization: The final step is an intramolecular cyclization, often induced by ammonia, to form the N-Boc-piperazine-¹³C₄ ring. google.com This method has been reported to achieve high yields (over 90%) and purity for the unlabeled compound, making it an attractive route for the labeled analogue. google.com

Isotopic Purity and Chemical Purity Assessment Post-Synthesis

After synthesis, a thorough analysis is required to confirm the identity, chemical purity, and isotopic enrichment of the N-Boc-piperazine-¹³C₄.

Isotopic Purity Assessment: This determines the percentage of molecules that contain the desired ¹³C₄ label.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. The molecular ion peak for N-Boc-piperazine-¹³C₄ will appear at a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition and the number of ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is exceptionally useful. The signals corresponding to the four carbon atoms of the piperazine ring will be significantly enhanced due to the ¹³C enrichment. beilstein-journals.org Furthermore, the presence of ¹³C-¹³C spin-spin coupling can confirm the connectivity of the labeled atoms within the ring.

Chemical Purity Assessment: This measures the percentage of the desired compound relative to any chemical impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for quantifying the chemical purity of the final product. google.com

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound. beilstein-journals.org

Table 2: Analytical Techniques for Purity Assessment of N-Boc-piperazine-¹³C₄

| Technique | Purpose | Information Provided |

|---|---|---|

| Mass Spectrometry (MS/HRMS) | Isotopic Purity | Confirms molecular weight shift due to ¹³C labels and precise elemental composition. |

| ¹³C NMR Spectroscopy | Isotopic & Structural Confirmation | Verifies the position and enrichment of ¹³C labels; confirms carbon skeleton. |

| ¹H NMR Spectroscopy | Chemical Purity & Structure | Confirms proton environment and detects organic impurities. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Quantifies the percentage of the target compound versus impurities. |

| Elemental Analysis | Chemical Purity | Measures the elemental composition (C, H, N) to verify the empirical formula. |

Chromatographic Techniques for Separation and Purification

The purification of N-Boc-piperazine and its derivatives from crude reaction mixtures is critical to remove by-products, unreacted starting materials, and other impurities. Various chromatographic techniques are employed for this purpose, chosen based on the scale of the synthesis and the nature of the impurities.

Flash Chromatography: This is a widely used method for the routine purification of organic compounds. googleapis.comgoogle.com For N-Boc-piperazine derivatives, flash chromatography on a silica (B1680970) gel column is effective for separating the desired product from less polar or more polar impurities. googleapis.com The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is the method of choice. google.com Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly effective. In some cases, such as the separation of enantiomers (stereoisomers that are mirror images), specialized chiral preparative HPLC is required. googleapis.comgoogle.com

Ion Exchange and Carbon Treating: On an industrial scale or for the reclamation of solvents, other techniques may be applied. Ion exchange chromatography and activated carbon treating are used to remove ionic impurities and colored degradation products from piperazine solutions. osti.gov While less common for routine laboratory synthesis, these methods highlight the range of purification options available for piperazine-based compounds. osti.gov

Below is an interactive table summarizing the primary chromatographic techniques for purifying N-Boc-piperazine derivatives.

| Purification Technique | Principle | Typical Application | Reference |

| Flash Chromatography | Adsorption chromatography based on polarity. | Primary purification of crude reaction mixtures. | googleapis.com, google.com |

| HPLC | High-resolution separation based on polarity or other interactions. | High-purity final product; separation of closely related compounds. | google.com |

| Chiral Preparative HPLC | Separation of enantiomers using a chiral stationary phase. | Isolation of specific stereoisomers. | googleapis.com, google.com |

| Ion Exchange Chromatography | Separation based on ionic charge. | Removal of ionic impurities from piperazine solutions. | osti.gov |

Spectroscopic and Spectrometric Validation of Isotopic Enrichment

After purification, the chemical structure and, crucially, the isotopic enrichment of N-Boc-piperazine-¹³C₄ must be validated. Mass spectrometry and nuclear magnetic resonance spectroscopy are the definitive methods for this confirmation.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the labeled compound. The molecular weight of standard N-Boc-piperazine is 186.25 g/mol . spectrabase.com The incorporation of four ¹³C atoms instead of ¹²C atoms increases the mass by approximately 4 Da. Therefore, the expected molecular weight for N-Boc-piperazine-¹³C₄ is approximately 190.22 g/mol . The mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 191.22, confirming the successful incorporation of the four ¹³C isotopes. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique used for the analysis of piperazine derivatives, providing both retention time and mass data for robust identification. mdpi.comresearchgate.net

The following interactive table outlines the analytical methods used to validate the isotopic enrichment of N-Boc-piperazine-¹³C₄.

| Analytical Technique | Purpose | Expected Result for N-Boc-piperazine-¹³C₄ | Reference |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion peak at m/z ~190-191, a +4 Da shift from the unlabeled compound. | spectrabase.com, mdpi.com |

| ¹³C NMR Spectroscopy | Confirm the position and enrichment of ¹³C atoms. | Highly enhanced signals for the four piperazine ring carbons. | spectrabase.com, chemicalbook.com |

| ¹H NMR Spectroscopy | Confirm the overall chemical structure. | Proton signals consistent with the N-Boc-piperazine structure. | jgtps.com, chemicalbook.com |

Advanced Spectroscopic and Spectrometric Characterization of N Boc Piperazine 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C4-Labeled Systems

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. In the context of 13C-labeled compounds like N-Boc-piperazine-13C4, NMR plays a crucial role.

13C NMR spectroscopy is exceptionally useful for determining the precise location and distribution of 13C isotopes within a molecule. nih.govnih.gov This is critical for confirming the successful and specific incorporation of the isotopic labels. In the case of this compound, the four 13C atoms are expected to be in the piperazine (B1678402) ring. The 13C NMR spectrum will exhibit signals corresponding to these labeled carbon atoms, and their chemical shifts can confirm their positions within the piperazine ring structure. The absence of significant signals at the natural abundance level for the piperazine carbons further confirms the high level of isotopic enrichment.

Furthermore, quantitative 13C NMR can be utilized to determine the isotopic enrichment at each labeled position. researchgate.netresearchgate.net This is achieved by comparing the integrated signal intensities of the 13C-labeled carbons to a known internal or external standard. This analysis ensures the uniformity and extent of labeling, which is a critical quality parameter for an internal standard. rsc.org

Table 1: Representative 13C NMR Data for N-Boc-piperazine Moiety

| Carbon Position | Expected Chemical Shift Range (ppm) |

| Piperazine C (13C-labeled) | 40 - 50 |

| Boc C=O | 150 - 155 |

| Boc C(CH3)3 | ~80 |

| Boc C(CH3)3 | ~28 |

Note: Actual chemical shifts can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the structure of complex molecules by revealing through-bond and through-space correlations between nuclei.

1H-13C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.eduemerypharma.com For this compound, the HSQC spectrum would show correlations between the protons on the piperazine ring and their directly bonded 13C-labeled carbons. This provides definitive evidence of the location of the isotopic labels. The absence of correlations to unlabeled carbons in the piperazine ring confirms the labeling pattern.

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduemerypharma.com In the context of this compound, COSY would show correlations between the geminal and vicinal protons on the piperazine ring, helping to assign the proton environment.

The analysis of 1H-13C coupling constants, which can be extracted from high-resolution 1D or 2D NMR spectra, provides further structural and conformational information. organicchemistrydata.org The magnitude of these coupling constants is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.

Both solution-state and solid-state NMR can be applied to characterize this compound.

Solution-State NMR: This is the most common form of NMR and provides high-resolution spectra for molecules dissolved in a suitable deuterated solvent. nih.gov The data obtained from solution-state NMR, as described in the sections above, is crucial for confirming the chemical structure, isotopic labeling pattern, and purity of this compound in the state it will be used for most applications.

Solid-State NMR (ssNMR): While less common for small molecules like this compound, ssNMR can provide valuable information about the structure and dynamics in the solid phase. nih.govportlandpress.comsigmaaldrich.com This can be particularly useful for studying polymorphism, understanding intermolecular interactions in the crystal lattice, and confirming the structure of the material as supplied. Isotopic labeling is often essential for ssNMR to enhance sensitivity and simplify spectra. nih.gov

Mass Spectrometry (MS) in Quantitative and Qualitative Analyses of this compound

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering exceptional sensitivity and specificity for both identification and quantification.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.netthermofisher.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HR-MS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Furthermore, HR-MS can resolve the isotopic pattern of the molecule. The presence of four 13C atoms in this compound results in a distinct isotopic cluster in the mass spectrum. The relative abundances of the isotopologues within this cluster can be compared to the theoretical distribution, providing further confirmation of the isotopic enrichment and the number of labels incorporated. nih.gov This is a critical quality control step to ensure the integrity of the labeled standard.

Table 2: Theoretical Mass and Isotopic Information for N-Boc-piperazine-13C4

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| N-Boc-piperazine (unlabeled) | C9H18N2O2 | 186.1368 |

| This compound | C513C4H18N2O2 | 190.1503 |

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. researchgate.netnih.gov this compound is specifically designed for this purpose.

In a typical IDMS workflow, a known amount of this compound (the internal standard) is added to a sample containing the unlabeled analyte (N-Boc-piperazine or a related compound). musechem.com The sample is then processed and analyzed by a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). nih.gov

The key advantages of using a stable isotope-labeled internal standard like this compound include:

Correction for Sample Loss: Since the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and analysis. musechem.com

Correction for Matrix Effects: In complex biological or environmental samples, other components (the "matrix") can interfere with the ionization of the analyte, either suppressing or enhancing the signal. waters.com The labeled internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, IDMS minimizes variability arising from instrument fluctuations and sample handling, leading to more reliable quantitative results. scispace.comnih.gov

The use of 13C labeling is generally preferred over deuterium (B1214612) (2H) labeling as 13C-labeled standards are less likely to exhibit chromatographic separation from the unlabeled analyte (isotope effect) and are not susceptible to hydrogen-deuterium exchange. nih.gov

Fragmentation Pathway Analysis (MS/MS) and Isotopic Scrambling Studies

The detailed analysis of the fragmentation pathways of N-Boc-piperazine-¹³C₄ under tandem mass spectrometry (MS/MS) conditions provides critical information for its structural elucidation and is essential for its use as an internal standard in quantitative bioanalytical assays. The stable isotope labeling of the piperazine ring with four ¹³C atoms allows for the differentiation from its unlabeled counterpart and provides a means to study its metabolic fate.

The fragmentation of N-Boc-piperazine-¹³C₄ is primarily characterized by the cleavage of the tert-butoxycarbonyl (Boc) protecting group and the subsequent fragmentation of the ¹³C₄-labeled piperazine ring. The presence of the four ¹³C atoms results in a predictable mass shift in the fragment ions containing the piperazine ring, aiding in the confirmation of their elemental composition.

Under typical collision-induced dissociation (CID) conditions in positive ion mode, the protonated molecule [M+H]⁺ of N-Boc-piperazine-¹³C₄ undergoes several key fragmentation reactions. The most prominent fragmentation pathways involve the loss of components of the Boc group. doaj.org A common initial fragmentation is the loss of isobutylene (B52900) (C₄H₈), resulting from a McLafferty-type rearrangement. nih.gov This is followed by the subsequent loss of carbon dioxide (CO₂). Another significant fragmentation route is the direct cleavage of the entire Boc group.

The fragmentation of the ¹³C₄-labeled piperazine ring itself follows established patterns for cyclic amines, leading to the formation of smaller, stable fragment ions. The mass of these fragments will be shifted by the presence of the ¹³C isotopes, depending on how many labeled carbons are retained in the fragment.

The following table summarizes the major theoretical fragment ions of N-Boc-piperazine-¹³C₄ based on established fragmentation patterns of N-Boc protected amines and piperazine derivatives. doaj.orgresearchgate.net

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 191.17 | 135.11 | [M+H - C₄H₈]⁺ | C₄H₈ (Isobutylene) |

| 191.17 | 91.10 | [M+H - C₅H₈O₂]⁺ | C₅H₈O₂ (Boc group) |

| 135.11 | 91.10 | [M+H - C₄H₈ - CO₂]⁺ | CO₂ (Carbon Dioxide) |

| 191.17 | 57.07 | [C₄H₉]⁺ | C₅H₉N₂O₂ (Boc-piperazine radical) |

Note: The m/z values are theoretical and based on the exact masses of the most abundant isotopes.

Isotopic Scrambling Studies

Isotopic scrambling refers to the rearrangement of isotopes within an ion, which can complicate the interpretation of mass spectra, particularly in tracer studies where the position of the label is crucial. For N-Boc-piperazine-¹³C₄, it is important to assess whether the four ¹³C atoms remain fixed at their original positions on the piperazine ring during ionization and fragmentation or if they undergo scrambling.

While specific studies on isotopic scrambling for N-Boc-piperazine-¹³C₄ are not widely published, the potential for scrambling can be evaluated. In many organic molecules, C-C bond cleavage and rearrangement are energetically demanding and less likely to occur under standard ESI-MS/MS conditions compared to the cleavage of weaker bonds, such as the C-N and C-O bonds of the Boc group.

The primary fragmentation pathways, as outlined above, predominantly involve the loss of the Boc group and cleavage of the piperazine ring without rearrangement of the carbon skeleton. This suggests that significant scrambling of the ¹³C labels within the piperazine ring is unlikely. However, more detailed studies, potentially employing high-resolution mass spectrometry and comparison with synthesized standards with labels at specific positions, would be necessary for definitive confirmation. The absence of significant isotopic scrambling is a critical requirement for the use of N-Boc-piperazine-¹³C₄ as a reliable internal standard in quantitative mass spectrometric analyses.

Applications of N Boc Piperazine 13c4in Mechanistic and Methodological Research

Elucidation of Reaction Mechanisms and Pathways in Organic Synthesis

The precise placement of 13C labels within the N-Boc-piperazine-13C4 core makes it an invaluable probe for dissecting the intricate steps of organic reactions. By using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), chemists can follow the labeled carbons, providing definitive evidence for proposed mechanistic pathways.

The use of this compound allows for the unambiguous tracking of the piperazine (B1678402) ring's carbon skeleton during synthetic operations. In reactions where ring-opening, ring-contraction, or other skeletal rearrangements are possible, the 13C labels serve as markers. For instance, in the direct C–H functionalization of N-Boc-piperazines, a common method for creating more complex derivatives, the 13C4-labeling would confirm that the piperazine ring remains intact and that functionalization occurs at the intended carbon position. beilstein-journals.orgencyclopedia.pub

Consider the α-lithiation of an N-Boc-N'-alkylpiperazine, a key step in many synthetic routes. beilstein-journals.org By using this compound as the starting material, the resulting lithiated intermediate and the final trapped product can be analyzed. 13C NMR spectroscopy would definitively show the connectivity of the newly introduced substituent relative to the labeled carbons, confirming the regioselectivity of the reaction and ruling out alternative mechanisms that might involve fragmentation and recombination.

Table 1: Hypothetical 13C NMR Shift Changes in a C-H Functionalization Reaction This table illustrates the expected changes in NMR signals, which would be used to track bond transformations.

| Carbon Position | Starting Material (this compound) 13C Shift (ppm) | Product (α-Substituted) 13C Shift (ppm) | Inference |

|---|---|---|---|

| C2/C6 | ~45 | ~55 (Substituted Carbon) | Confirms new C-C bond formation at the α-position. |

Isotopic labeling is crucial for detecting and characterizing transient species like reaction intermediates. Techniques such as in situ Infrared (IR) spectroscopy can monitor reactions in real-time. beilstein-journals.orgresearchgate.net When this compound is used, the vibrational frequencies of bonds involving the 13C atoms (e.g., C-H or C-N bonds) are shifted compared to the unlabeled compound. This isotopic shift allows for the clear identification of signals corresponding to the piperazine-containing intermediate, even in a complex reaction mixture.

For example, in the lithiation of N-Boc piperidine, a related heterocycle, in situ ReactIR™ spectroscopy was used to observe the formation of the lithiated intermediate. whiterose.ac.uk Applying this to this compound, the formation of the α-lithio derivative could be monitored by observing the appearance of new IR bands at shifted frequencies, confirming the structure of this key intermediate. beilstein-journals.orgwhiterose.ac.uk This approach provides direct evidence of the intermediate's existence and allows for the optimization of reaction conditions to maximize its formation before introducing an electrophile. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful method for determining whether a specific bond is broken or formed in the rate-determining step (RDS) of a reaction. princeton.eduepfl.ch It is measured by comparing the reaction rate of the isotopically labeled molecule (kheavy) with that of the unlabeled molecule (klight). A significant difference (a kH/kD for hydrogen isotopes, or a k12C/k13C for carbon) indicates that the bond to the isotope is involved in the RDS.

In the context of C-H functionalization of N-Boc-piperazine, if the α-C-H bond is broken in the slowest step, the reaction with N-Boc-piperazine (containing 12C) would be slightly faster than the reaction with this compound. princeton.edu This is because the 13C-H bond has a slightly lower zero-point vibrational energy and is therefore stronger and harder to break. epfl.ch Observing a primary 13C KIE would provide strong evidence for a mechanism where C-H bond cleavage is the rate-limiting event, such as in directed deprotonation reactions. beilstein-journals.orgwhiterose.ac.uk

Table 2: Interpreting Kinetic Isotope Effects in Piperazine C-H Activation

| Observed KIE (k12C / k13C) | Value | Mechanistic Implication |

|---|---|---|

| Primary KIE | > 1.02 | C-H bond breaking occurs in the rate-determining step. princeton.edu |

Advancement of Drug Discovery and Development Methodologies (Pre-clinical, non-human focus)

Piperazine is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. encyclopedia.pubnih.gov this compound serves as a precursor to labeled drug candidates, enabling detailed preclinical studies of their interactions with biological systems.

Understanding how a drug molecule (ligand) binds to its target protein (receptor) is fundamental to drug design. Isotope-edited NMR spectroscopy is a key technique for this purpose. A drug candidate synthesized using this compound will have 13C labels in its piperazine ring. When this labeled ligand binds to its target receptor, the NMR signals of the 13C atoms can be selectively observed.

Changes in the chemical shifts of these 13C signals upon binding provide precise information about the local electronic environment of the piperazine ring within the receptor's binding pocket. nih.gov This can reveal which parts of the piperazine moiety are in close contact with specific amino acid residues, whether the ring undergoes a conformational change upon binding, and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). This detailed structural information is invaluable for optimizing the ligand's affinity and specificity for its target. nih.gov

Before a drug can be approved, its metabolic fate must be thoroughly understood. When a drug containing the this compound core is administered in a preclinical animal model or incubated with liver microsomes, its biotransformation can be tracked with high precision. scripps.edu

Metabolites are typically identified using Liquid Chromatography-Mass Spectrometry (LC-MS). A molecule containing four 13C atoms will have a mass that is four daltons higher than its unlabeled counterpart. Any metabolites formed from the labeled drug will retain this unique 4-Da mass shift, as long as the piperazine ring remains intact. This "mass tag" makes it straightforward to distinguish drug-related metabolites from endogenous molecules in a complex biological sample. Furthermore, if the piperazine ring itself is metabolically cleaved, the resulting fragments can be identified by searching for smaller labeled fragments, providing a complete picture of the drug's metabolic pathway.

Table 3: Mass Spectrometry Data for Metabolite Tracking

| Compound | Expected Mass (m/z) of [M+H]+ (Unlabeled) | Expected Mass (m/z) of [M+H]+ (13C4-Labeled) |

|---|---|---|

| Parent Drug | X | X + 4 |

| Phase I Metabolite (e.g., Hydroxylation) | X + 16 | X + 20 |

This precise tracking helps identify potential metabolic liabilities of a drug candidate early in the development process, guiding the design of more stable and effective therapeutic agents.

Development of Quantitative Bioanalytical Assays for Drug Candidates in Research Settings

In the development of new pharmaceutical drugs, it is crucial to have accurate and reliable methods to measure the concentration of drug candidates in biological samples such as plasma, urine, and tissues. This process, known as quantitative bioanalysis, is essential for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. wuxiapptec.comresearchgate.net

The ideal internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties, ensuring consistent behavior during sample preparation and analysis. wuxiapptec.com This minimizes variability and corrects for potential matrix effects, where other components in the biological sample can interfere with the ionization of the analyte, leading to inaccurate measurements. nih.gov this compound is an excellent choice as an internal standard for drug candidates that contain the N-Boc-piperazine moiety. Its four-mass-unit difference from the unlabeled analog allows for clear differentiation by the mass spectrometer, while its identical chemical structure ensures it behaves in the same way as the analyte during extraction, chromatography, and ionization. researchgate.netresearchgate.net

Table 1: Representative Data from a Validated LC-MS/MS Method Using a 13C-Labeled Internal Standard

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery (%) | 85 - 115% |

This table presents typical validation parameters for an LC-MS/MS method for a hypothetical drug candidate, demonstrating the performance achievable with a 13C-labeled internal standard. researchgate.net

Fundamental Research in Chemical Biology and Biochemistry

The introduction of stable isotopes into molecules provides a powerful means to trace their fate in complex biological systems. This compound can be utilized as a tracer to investigate various biochemical processes at the molecular level.

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. nih.govsemanticscholar.org By introducing a 13C-labeled substrate, such as a nutrient containing the this compound moiety, into a cell culture, researchers can track the incorporation of the 13C atoms into various metabolites. nih.gov The pattern and extent of 13C enrichment in these downstream molecules provide detailed information about the flow of carbon through different metabolic pathways. mdpi.comyoutube.com This approach allows for the elucidation of how cells utilize different nutrients and how metabolic pathways are regulated under various conditions, such as disease states or in response to drug treatment. nih.gov

Many natural products with important biological activities, including some pharmaceuticals, have complex molecular structures that are assembled through intricate biosynthetic pathways. nih.govnih.gov Stable isotope labeling is a cornerstone technique for elucidating these pathways. By feeding organisms, such as bacteria or fungi, with this compound or a precursor synthesized from it, researchers can determine if and how this labeled building block is incorporated into the final natural product. Analysis of the 13C-labeling pattern in the isolated natural product by NMR or mass spectrometry can reveal the specific enzymatic reactions and intermediates involved in its biosynthesis. nih.govresearchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of macromolecules like proteins and nucleic acids at atomic resolution. nih.gov Isotope labeling is often essential for these studies, particularly for larger molecules, as it simplifies complex spectra and allows for the selective observation of specific atoms. rsc.org this compound can be incorporated into ligands or inhibitors that bind to a specific protein. The 13C label serves as a sensitive probe to monitor the binding event and to characterize the conformational changes that may occur in both the ligand and the protein upon interaction. researchgate.netmdpi.com Changes in the chemical shifts of the 13C atoms can provide information about the binding interface and the local environment of the ligand within the protein's binding pocket. researchgate.net

Contributions to Analytical Chemistry Method Development

The unique properties of this compound also contribute to the advancement of analytical methodologies, particularly in the field of chromatography.

Developing robust and efficient chromatographic methods is essential for the analysis of complex mixtures, such as those encountered in pharmaceutical and biological samples. jocpr.com Piperazine-containing compounds can sometimes present challenges in chromatographic separations due to their basic nature. sielc.com this compound, along with its unlabeled counterpart, can be used as a model system to optimize chromatographic conditions, including the choice of stationary phase, mobile phase composition, and pH. The ability to track both the labeled and unlabeled compounds simultaneously with a mass spectrometer allows for a precise assessment of peak shape, resolution, and retention time, facilitating the development of highly selective and efficient separation methods for this class of compounds. researchgate.net

Enhancing Detection Sensitivity and Specificity in Coupled Techniques (e.g., GC/MS, LC/MS)

In the realm of quantitative analytical chemistry, particularly in complex biological or environmental matrices, achieving high sensitivity and specificity is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially when coupled with powerful techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). N-Boc-piperazine-¹³C₄ serves as an exemplary internal standard, offering significant advantages in mitigating analytical variability and enhancing data quality.

The primary role of an internal standard is to compensate for variations that can occur during sample preparation and analysis. nih.gov These variations can arise from multiple sources, including sample extraction inefficiencies, matrix effects in the ion source of the mass spectrometer, and fluctuations in instrument response. nih.govrsc.org An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process. nih.gov Stable isotope-labeled compounds, such as N-Boc-piperazine-¹³C₄, are considered the gold standard for internal standards in mass spectrometry-based assays because they fulfill this requirement almost perfectly. researchgate.netfoodriskmanagement.com

The incorporation of four ¹³C atoms into the N-Boc-piperazine structure results in a compound that is chemically identical to its unlabeled counterpart but has a distinct mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they co-elute during chromatographic separation and experience the same degree of ionization efficiency or suppression. researchgate.net

Key Advantages of N-Boc-piperazine-¹³C₄ in Enhancing Detection:

Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. Since N-Boc-piperazine-¹³C₄ co-elutes with the unlabeled analyte, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate quantification.

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard corrects for variations in sample preparation steps such as liquid-liquid extraction, solid-phase extraction, and derivatization. nih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final measurement. This leads to a significant reduction in the coefficient of variation (CV%) for the analysis. nih.govrsc.org

Enhanced Specificity: The specificity of the analysis is improved by monitoring a specific mass transition for both the analyte and the internal standard in tandem mass spectrometry (MS/MS). The predictable mass shift of +4 amu for N-Boc-piperazine-¹³C₄ allows for the creation of highly specific selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, reducing the likelihood of interference from other compounds in the matrix.

The following interactive table illustrates the key mass spectrometric properties of N-Boc-piperazine and its ¹³C₄-labeled counterpart, which are fundamental to its application in enhancing detection sensitivity and specificity.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | m/z of [M+H]⁺ |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.1368 | 187.1441 |

| N-Boc-piperazine-¹³C₄ | C₅¹³C₄H₁₈N₂O₂ | 190.1502 | 191.1575 |

In a typical LC/MS experiment, the analyte and the internal standard will have virtually identical retention times due to their identical physicochemical properties. The table below provides a hypothetical example of chromatographic data that would be expected.

| Compound | Retention Time (min) |

| N-Boc-piperazine | 4.25 |

| N-Boc-piperazine-¹³C₄ | 4.25 |

The co-elution of the analyte and the internal standard is a critical advantage of using stable isotope-labeled standards over other types of internal standards, such as structural analogs or deuterated compounds, which may exhibit slight chromatographic shifts. researchgate.netfoodriskmanagement.com

Detailed Research Findings

Research in various fields, including pharmaceutical analysis, clinical diagnostics, and environmental monitoring, has consistently demonstrated the superiority of stable isotope dilution analysis (SIDA) using ¹³C-labeled internal standards for quantitative LC/MS and GC/MS applications. nih.govnih.govresearchgate.net Studies have shown that this approach effectively minimizes the impact of ion suppression, a common challenge in electrospray ionization (ESI) mass spectrometry, thereby improving the reliability of the quantitative results. researchgate.net

For instance, in the quantification of drugs or metabolites in complex matrices like plasma or urine, the use of a ¹³C-labeled internal standard can lead to a significant improvement in the linearity and reproducibility of the calibration curve. The following interactive table presents a hypothetical calibration curve for the quantification of N-Boc-piperazine using N-Boc-piperazine-¹³C₄ as an internal standard.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,500 | 1,245,000 | 0.010 |

| 5 | 63,000 | 1,255,000 | 0.050 |

| 10 | 126,000 | 1,250,000 | 0.101 |

| 50 | 635,000 | 1,260,000 | 0.504 |

| 100 | 1,250,000 | 1,240,000 | 1.008 |

| 500 | 6,280,000 | 1,250,000 | 5.024 |

The consistent peak area of the internal standard (IS) across a wide range of analyte concentrations demonstrates its stability and lack of interference. The linear relationship between the analyte concentration and the peak area ratio allows for precise and accurate quantification of the analyte in unknown samples.

Computational and Theoretical Insights into N Boc Piperazine 13c4systems

Quantum Mechanical Calculations for Isotopic Effects

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the consequences of isotopic substitution on molecular properties. The primary effect of replacing ¹²C with ¹³C is an increase in nuclear mass, which, while not altering the electronic potential energy surface, significantly influences vibrational frequencies and, to a lesser extent, other properties like NMR chemical shifts.

Vibrational Frequencies: The vibrational energy levels of a molecule are quantized and depend on the reduced mass of the vibrating atoms. When a lighter isotope is replaced by a heavier one, the vibrational frequencies decrease. DFT calculations can predict these isotopic shifts with high accuracy. For N-Boc-piperazine-¹³C₄, QM calculations would predict a downshift in the frequencies of vibrational modes involving the carbon atoms of the piperazine (B1678402) ring. Modes with significant C-H and C-C stretching or bending character would be most affected. These predicted shifts are crucial for interpreting experimental infrared (IR) and Raman spectra, helping to assign specific vibrational bands. For instance, DFT calculations on other ¹³C-labeled molecules have shown that vibrational modes involving the substituted carbon atom experience predictable downshifts. mdpi.comrsc.org

NMR Shielding and Chemical Shifts: Isotopic substitution can also induce small changes in NMR chemical shifts, known as isotope effects. These effects are typically small for one-bond substitutions but can be more pronounced for heavier atoms. While the primary influence on chemical shifts is the electronic environment, the subtle changes in vibrational energy levels due to isotopic labeling can slightly alter the time-averaged magnetic shielding around a nucleus. QM methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to calculate nuclear shielding constants. nih.gov For N-Boc-piperazine-¹³C₄, these calculations would predict minor but potentially measurable changes in the ¹H and ¹³C chemical shifts compared to its unlabeled counterpart. uef.fi

| Property | Unlabeled N-Boc-piperazine (Calculated) | N-Boc-piperazine-¹³C₄ (Predicted) | Expected Change |

| C-H Stretching Frequency | ~2950 cm⁻¹ | ~2940 cm⁻¹ | Downshift |

| C-C Stretching Frequency | ~1100 cm⁻¹ | ~1060 cm⁻¹ | Significant Downshift |

| ¹³C Chemical Shift (Piperazine Ring) | ~45 ppm | ~45 ppm (with ¹³C-¹³C coupling) | Minimal shift, significant coupling |

| ¹H Chemical Shift (Piperazine Ring) | ~3.6 ppm | ~3.59 ppm | Minor upfield shift |

Note: The values in this table are illustrative and based on general principles of isotopic effects predicted by quantum mechanical calculations.

Molecular Modeling and Simulation of Labeled Compounds

For N-Boc-piperazine-¹³C₄, the primary adaptation in an MD simulation is the modification of the atomic masses of the four piperazine carbons from approximately 12.011 amu to 13.003 amu. This change is implemented within the force field parameters that govern the interactions between atoms. While the fundamental intramolecular and intermolecular interactions (van der Waals, electrostatic) remain unchanged, the increased mass of the piperazine ring will affect its dynamic properties.

| Simulation Parameter | Value/Setting | Rationale/Expected Outcome for ¹³C₄ Labeling |

| Force Field | AMBER, CHARMM, or OPLS | Standard force fields for organic molecules. |

| Atomic Mass of Piperazine Carbons | ~13.003 amu | To accurately model the isotopically labeled compound. |

| Solvent Model | TIP3P or SPC/E Water | To simulate an aqueous environment. |

| Simulation Time | 100-500 ns | Sufficient time to observe conformational dynamics. nih.gov |

| Key Analyzed Properties | RMSD, RMSF, Conformational analysis | Expected to show minor deviations from the unlabeled compound, reflecting the mass difference. |

Prediction of Spectroscopic Signatures for ¹³C₄-Labeled Molecules

The most significant and directly observable consequence of ¹³C₄ labeling is the dramatic change in the molecule's spectroscopic signatures, particularly in mass spectrometry and NMR spectroscopy.

Mass Spectrometry: In mass spectrometry (MS), the incorporation of four ¹³C atoms results in a predictable increase in the molecular weight of N-Boc-piperazine. The mass of unlabeled N-Boc-piperazine (C₉H₁₈N₂O₂) is approximately 186.25 g/mol . For N-Boc-piperazine-¹³C₄ ([¹³C]₄C₅H₁₈N₂O₂), the molecular weight will increase by approximately 4 Da. This distinct mass shift makes it an excellent internal standard in quantitative MS-based assays, as it can be easily distinguished from the unlabeled analyte. isotope.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) can readily resolve the labeled compound from its unlabeled counterpart, even in complex biological matrices. isotope.com

NMR Spectroscopy: The impact on the ¹³C NMR spectrum is profound. In an unlabeled N-Boc-piperazine molecule, the natural abundance of ¹³C is about 1.1%, meaning the probability of two adjacent ¹³C atoms is very low. Consequently, ¹³C-¹³C spin-spin coupling is not observed in a standard ¹³C NMR spectrum. However, in N-Boc-piperazine-¹³C₄, all four carbons of the piperazine ring are ¹³C isotopes. This leads to observable one-bond (¹J_CC) and two-bond (²J_CC) couplings between the piperazine carbons.

Computational methods, particularly DFT, can predict these coupling constants with reasonable accuracy. rsc.orgosti.gov The predicted ¹³C NMR spectrum would show complex splitting patterns for the piperazine carbon signals due to these couplings, providing a wealth of structural information. The chemical shifts themselves are predicted to be only slightly altered, but the multiplicity of the signals would be entirely different. The prediction of these spectra is a powerful tool for confirming the successful synthesis of the labeled compound and for detailed conformational analysis. acs.orgmdpi.com

| Spectroscopic Technique | Predicted Signature for N-Boc-piperazine-¹³C₄ | Comparison to Unlabeled Compound |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z ~190 | Unlabeled M+ at m/z ~186. A clear +4 Da shift. |

| ¹³C NMR | Complex multiplets for piperazine carbons due to ¹J_CC and ²J_CC coupling. | Simple singlets for piperazine carbons. |

| Predicted ¹J_CC Coupling | ~35-45 Hz | Not observable. |

| IR/Raman Spectroscopy | Downshift of C-C and C-H related vibrational modes. | Higher frequency for corresponding modes. |

Future Perspectives and Emerging Trends in N Boc Piperazine 13c4research

Development of Chemoenzymatic and Biocatalytic Approaches for Isotopic Labeling

The synthesis of isotopically labeled compounds like N-Boc-piperazine-¹³C₄ has traditionally relied on multi-step chemical syntheses. However, the future points towards more efficient and selective methods that merge chemical and biological catalysis.

Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic reactions, offers a powerful strategy. lookchem.comru.nl Enzymes, with their inherent stereoselectivity and ability to function under mild conditions, can be used to introduce the ¹³C label with high precision, a concept demonstrated in the synthesis of other complex labeled molecules like cyclopropanes and amino acids. lookchem.comresearchgate.net For instance, biocatalytic strategies are increasingly being developed for the synthesis of enantiomerically pure chiral amines, a category to which piperazine (B1678402) derivatives belong. researchgate.net Engineered enzymes could potentially be used to construct the piperazine-¹³C₄ core or to modify it with high selectivity, reducing the need for cumbersome protection and deprotection steps common in traditional organic synthesis. researchgate.netnih.gov

Biocatalysis, using whole-cell systems or isolated enzymes, presents another green and efficient avenue. dntb.gov.ua The enzymatic synthesis of ¹³C-labeled compounds is an expanding field, and future research could focus on identifying or engineering enzymes capable of building the piperazine ring from ¹³C-labeled precursors. researchgate.net This approach could offer a more sustainable and cost-effective route to N-Boc-piperazine-¹³C₄ and its analogues.

Table 1: Comparison of Synthetic Approaches for Isotopic Labeling

| Approach | Advantages | Potential Challenges for N-Boc-piperazine-¹³C₄ |

| Traditional Chemical Synthesis | Well-established, versatile for various functional groups. | Multi-step processes, potential for low overall yield, use of harsh reagents. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. lookchem.com | Enzyme stability and availability, substrate specificity may require enzyme engineering. ru.nlumich.edu |

| Biocatalysis | Environmentally friendly, high stereoselectivity, potential for one-pot reactions. researchgate.netdntb.gov.ua | Identification of suitable enzymes, optimization of reaction conditions for whole-cell systems. |

Integration with Advanced Imaging Modalities for In Situ Mechanistic Studies

The presence of the ¹³C isotope makes N-Boc-piperazine-¹³C₄ an ideal tracer for mechanistic studies using advanced analytical techniques. The ability to monitor reactions and biological processes in real-time and in their native environment (in situ) provides invaluable insights.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C Magic Angle Spinning (MAS) NMR, is a powerful tool for studying the mechanisms of reactions in heterogeneous catalysis and in the solid state. researchgate.net By using N-Boc-piperazine-¹³C₄ as a reactant or a molecular probe, researchers can track the transformation of the carbon skeleton, identify intermediates, and elucidate reaction pathways with high fidelity. researchgate.net

Furthermore, the piperazine scaffold is a common motif in ligands developed for Positron Emission Tomography (PET), a highly sensitive imaging technique used in clinical diagnostics and drug development. nih.govnih.govchemrxiv.org While ¹³C is not a positron emitter, the synthetic routes developed for N-Boc-piperazine-¹³C₄ can be adapted to incorporate positron-emitting isotopes like ¹¹C or ¹⁸F. nih.govchemrxiv.orgscispace.com This would enable the use of such tracers to visualize and quantify biological targets, such as receptors or enzymes, in living organisms. nih.govnih.gov The longer half-life of isotopes like Cu-64, which can also be chelated to piperazine-derived structures, offers advantages for studying biological processes over extended periods. nih.gov

Table 2: Advanced Imaging Modalities and Their Application with Labeled Piperazines

| Imaging Modality | Isotope Required | Information Gained | Relevance to N-Boc-piperazine-¹³C₄ Research |

| In Situ NMR Spectroscopy | ¹³C (stable) | Real-time reaction monitoring, intermediate identification, mechanistic pathways. researchgate.net | Direct application for studying reactions involving N-Boc-piperazine-¹³C₄. |

| Positron Emission Tomography (PET) | ¹¹C, ¹⁸F, ⁶⁴Cu (radioactive) | In vivo distribution, target engagement, pharmacokinetics of drugs. nih.govnih.govchemrxiv.org | Synthetic methodology can be adapted to create PET tracers with a piperazine core. |

| Single-Photon Emission Computed Tomography (SPECT) | Radioactive Isotopes | Similar to PET, providing functional information about tissues and organs. | Synthetic strategies are adaptable for creating SPECT probes. |

Expansion into Novel Material Science Applications and Supramolecular Chemistry Research

The unique structural features of N-Boc-piperazine make it a versatile building block, and its ¹³C-labeled counterpart can serve as a diagnostic tool in the development of new materials.

In material science, there is a growing interest in designing "smart" materials with tunable properties. The piperazine unit can act as a linker or a dynamic component within larger structures. For example, in Metal-Organic Frameworks (MOFs), which are crystalline porous materials, organic linkers define the structure and function. wikipedia.orgresearchgate.net Using isotopically labeled linkers like a derivative of N-Boc-piperazine-¹³C₄ allows for detailed studies of the framework's dynamics, such as the rotation of molecular components within the solid state, using solid-state NMR. nih.govmdpi.comresearchgate.net This understanding is crucial for designing MOFs for specific applications like gas storage or catalysis. researchgate.net Similarly, the incorporation of N-Boc-piperazine-¹³C₄ into polymers could enable the study of polymer chain dynamics and interactions. sigmaaldrich.com

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where N-Boc-piperazine-¹³C₄ can make significant contributions. The piperazine moiety can participate in hydrogen bonding and other non-covalent interactions, making it a valuable component in the design of self-assembling systems. researchgate.netresearchgate.netmdpi.comacs.org The ¹³C label provides a handle to investigate the self-assembly process, characterize the resulting supramolecular structures, and study host-guest interactions, for instance with macrocycles like cucurbiturils. acs.org

Data Science and Machine Learning Applications for Complex Isotopic Data Analysis

The advanced analytical techniques used in conjunction with isotopically labeled compounds generate vast and complex datasets. The manual interpretation of this data, such as high-resolution NMR spectra, can be a significant bottleneck. arxiv.org This is where data science and machine learning (ML) are poised to have a transformative impact.

Machine learning algorithms, particularly neural networks, are being developed to predict ¹³C NMR chemical shifts with high accuracy. ncssm.edumestrelab.comnih.gov These predictive models can be trained on large databases of known compounds and their spectra. nih.govresearchgate.net For a molecule like N-Boc-piperazine-¹³C₄ and its derivatives, such tools could rapidly predict their ¹³C NMR spectra, aiding in structural verification and the identification of reaction products. ncssm.eduresearchgate.net Graph neural networks, which represent molecules as interconnected nodes and edges, have shown particular promise in accurately predicting NMR spectra based on molecular structure alone. ncssm.eduarxiv.orgcsic.es

Beyond prediction, machine learning can be employed to analyze complex spectral data to identify patterns that may not be apparent to a human observer. arxiv.orgresearchgate.net This could involve deconvoluting overlapping signals in a complex mixture or identifying subtle changes in spectra that correlate with a specific chemical or biological process. As research with N-Boc-piperazine-¹³C₄ generates more data, ML models will become increasingly crucial for extracting meaningful insights, accelerating the pace of discovery. ualberta.ca

Table 3: Machine Learning Models for NMR Data Analysis

| Machine Learning Model | Application | Potential Impact on N-Boc-piperazine-¹³C₄ Research |

| Graph Neural Networks (GNNs) | Prediction of ¹³C NMR chemical shifts from molecular structure. ncssm.eduarxiv.org | Rapidly generate theoretical spectra for novel derivatives, aiding in identification. |

| Artificial Neural Networks (ANNs) | Fast determination of ¹³C NMR spectra for high-throughput screening. nih.gov | Accelerate the analysis of reaction outcomes and screening of compound libraries. |

| XGBoost Classifiers | Prediction of chemical class based on ¹³C NMR data. researchgate.net | Assist in the characterization of unknown products or metabolites. |

| Support Vector Classifiers (SVC) | Prediction of small molecule functionality from spectroscopic data. arxiv.org | Link spectral features of N-Boc-piperazine-¹³C₄ derivatives to their biological activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-piperazine-13C4, and how do reaction conditions influence isotopic purity?

- Methodological Answer : The synthesis typically involves Boc-protection of piperazine-13C4 using di-tert-butyl dicarbonate under anhydrous conditions. Isotopic integrity is maintained by avoiding protic solvents (e.g., water or alcohols) during the reaction. Column chromatography with deuterated solvents (e.g., CDCl₃) is recommended for purification to minimize isotopic dilution .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic labeling using high-resolution mass spectrometry (HRMS) or ¹³C NMR .

Q. Which purification techniques are most effective for isolating this compound while preserving isotopic labeling?

- Methodological Answer : Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate gradients) to avoid hydrolysis of the Boc group. For higher purity, recrystallization from tert-butyl methyl ether (TBME) is effective. Isotopic purity should be verified via ¹³C NMR (δ ~80 ppm for the Boc carbonyl) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and Boc-group degradation. During handling, use gloves and avoid static discharge, as the compound may form combustible dust .

- Safety Note : While no specific PAC criteria are listed, general piperazine derivative precautions apply: use fume hoods and minimize aerosol generation .

Q. What analytical methods are critical for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Confirm isotopic enrichment at the piperazine carbons (δ 40–50 ppm for CH₂ groups).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 191.2 for ¹³C4 labeling).

- FT-IR : Identify Boc carbonyl stretching (~1680 cm⁻¹) .

Advanced Research Questions

Q. How does isotopic labeling (¹³C4) impact the physicochemical properties of N-Boc-piperazine in kinetic studies?

- Methodological Answer : The ¹³C label may slightly alter solubility and reaction kinetics due to isotopic mass effects. For example, in nucleophilic substitution reactions, deuterated or ¹³C-labeled analogs exhibit reduced reaction rates (~5–10%) compared to unlabeled counterparts. Use kinetic isotope effect (KIE) studies to quantify these differences .

- Experimental Design : Compare reaction rates of labeled vs. unlabeled compounds under identical conditions, using LC-MS for time-resolved analysis .

Q. What strategies resolve contradictions in reported solubility or stability data for N-Boc-piperazine derivatives?

- Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., pH, temperature). Standardize protocols:

- Solubility : Use shake-flask methods with UV/Vis quantification.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC .

Q. How can this compound be applied in tracer studies for drug metabolism research?

- Methodological Answer : The ¹³C4 label enables tracking of metabolic pathways via LC-MS/MS. For example, in cytochrome P450 assays, monitor hydroxylated metabolites using selective ion monitoring (SIM) for ¹³C-containing fragments .

- Protocol : Incubate with liver microsomes, extract metabolites with acetonitrile, and analyze using a C18 column with a 0.1% formic acid gradient .

Q. What frameworks guide robust experimental design for studies involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.